molecular formula C25H30N4O7 B1384631 N-Boc-Fmoc L-Canavanine CAS No. 190723-97-8

N-Boc-Fmoc L-Canavanine

Cat. No.: B1384631
CAS No.: 190723-97-8
M. Wt: 498.5 g/mol
InChI Key: LVXQFUWRYAPEFA-FQEVSTJZSA-N
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Description

N-Boc-Fmoc L-Canavanine is a derivative of Canavanine, a non-proteinogenic amino acid. It is commonly used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups, which make it valuable in the synthesis of complex peptides.

Biochemical Analysis

Biochemical Properties

N-Boc-Fmoc L-Canavanine plays a significant role in biochemical reactions due to its structural similarity to L-arginine. It interacts with various enzymes, proteins, and other biomolecules, often acting as an antimetabolite. One of the key enzymes it interacts with is arginyl-tRNA synthetase, which mistakenly incorporates this compound into proteins in place of L-arginine. Additionally, this compound interacts with canavanine-γ-lyase, an enzyme that catalyzes the elimination of hydroxyguanidine from canavanine, yielding homoserine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its incorporation into proteins disrupts normal cellular functions, leading to the inhibition of cell growth and proliferation. This compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of functional proteins. In higher plants, this compound has been shown to disrupt polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves its structural mimicry of L-arginine. By binding to arginyl-tRNA synthetase, it is incorporated into proteins, leading to the synthesis of non-functional canavanyl proteins. This incorporation disrupts normal protein function and cellular processes. Additionally, this compound inhibits the activity of certain enzymes, such as canavanine-γ-lyase, which further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell growth and metabolic disruption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell growth and disrupt metabolic processes without causing significant toxicity. At high doses, this compound can lead to toxic effects, including severe disruption of protein synthesis and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its structural similarity to L-arginine. It interacts with enzymes such as arginyl-tRNA synthetase and canavanine-γ-lyase, influencing metabolic flux and metabolite levels. The compound’s incorporation into proteins and subsequent degradation products also affect metabolic pathways, leading to the disruption of normal cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized disruption of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-Fmoc L-Canavanine can be synthesized through a series of chemical reactions starting from L-Canavanine. The process typically involves the protection of the amino group using Boc and Fmoc reagents under specific conditions to ensure the stability of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful control of temperature, pH, and reaction time to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-Fmoc L-Canavanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in peptide synthesis and other chemical applications.

Scientific Research Applications

N-Boc-Fmoc L-Canavanine is widely used in scientific research due to its versatility and unique properties. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

  • Biology: Employed in the study of protein interactions and enzyme mechanisms.

  • Medicine: Investigated for its potential therapeutic properties, including its role in modulating immune responses.

  • Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Comparison with Similar Compounds

N-Boc-Fmoc L-Canavanine is unique compared to other similar compounds due to its dual protecting groups and its role in peptide synthesis. Similar compounds include other amino acid derivatives with different protecting groups, such as Boc-L-Canavanine and Fmoc-L-Canavanine. the combination of Boc and Fmoc groups in this compound provides enhanced stability and versatility, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQFUWRYAPEFA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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